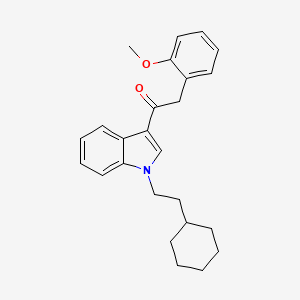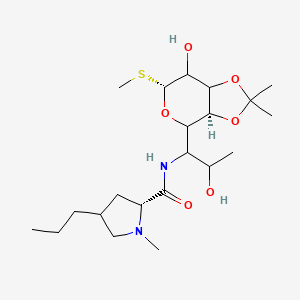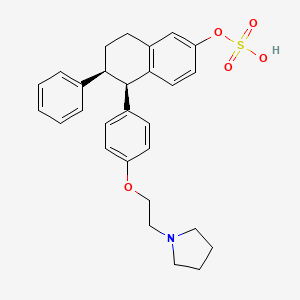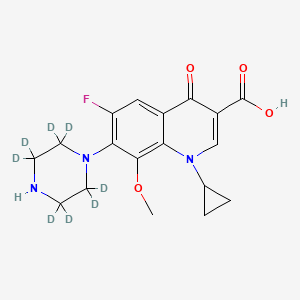
3-Desmethyl Gatifloxacin-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Desmethyl Gatifloxacin-d8 is a synthetic derivative of Gatifloxacin, a fluoroquinolone antibiotic. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in pharmacokinetic studies. The chemical name of this compound is 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid .
Métodos De Preparación
The synthesis of 3-Desmethyl Gatifloxacin-d8 involves the incorporation of deuterium into the Gatifloxacin molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Gatifloxacin.
Deuterium Exchange: The hydrogen atoms in the piperazinyl ring of Gatifloxacin are replaced with deuterium atoms.
Purification: The resulting compound is purified using chromatographic techniques to obtain this compound with high purity.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
3-Desmethyl Gatifloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl ring, where deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Desmethyl Gatifloxacin-d8 has several scientific research applications:
Pharmacokinetic Studies: Due to its deuterium labeling, it is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Gatifloxacin in the body.
Drug Metabolism: It helps in understanding the metabolic pathways of Gatifloxacin and identifying its metabolites.
Analytical Chemistry: It is used as a reference standard in analytical methods to quantify Gatifloxacin in biological samples.
Biomedical Research: It aids in studying the interactions of Gatifloxacin with bacterial enzymes and its mechanism of action.
Mecanismo De Acción
The mechanism of action of 3-Desmethyl Gatifloxacin-d8 is similar to that of Gatifloxacin. It exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparación Con Compuestos Similares
3-Desmethyl Gatifloxacin-d8 is unique due to its deuterium labeling, which distinguishes it from other fluoroquinolone antibiotics. Similar compounds include:
Gatifloxacin: The parent compound without deuterium labeling.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
The uniqueness of this compound lies in its application in pharmacokinetic studies and its ability to provide detailed insights into the metabolic pathways of Gatifloxacin.
Propiedades
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSNIFKGXSDGN-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

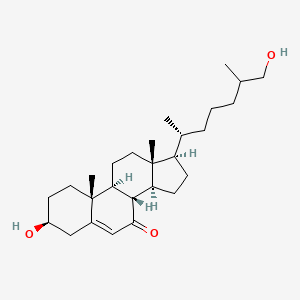
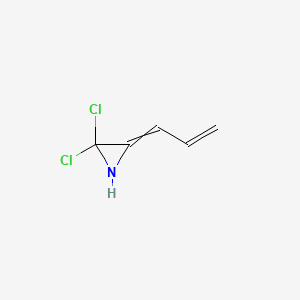
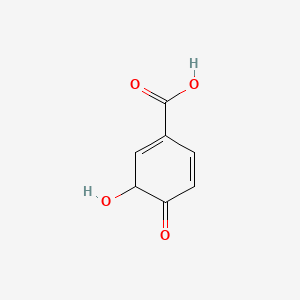
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
